molecular formula C9H6ClNO B1459379 8-Chloroisoquinolin-5-ol CAS No. 1897765-51-3

8-Chloroisoquinolin-5-ol

Cat. No.: B1459379
CAS No.: 1897765-51-3
M. Wt: 179.6 g/mol
InChI Key: PNXRRNWUYHYOQJ-UHFFFAOYSA-N
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Description

8-Chloroisoquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 5th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-5-ol can be achieved through several methods. One common approach involves the chlorination of isoquinolin-5-ol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloroisoquinolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroisoquinolin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular target involved .

Comparison with Similar Compounds

Uniqueness: 8-Chloroisoquinolin-5-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications where precise molecular interactions are required .

Biological Activity

8-Chloroisoquinolin-5-ol is a compound characterized by a chlorine atom at the 8-position and a hydroxyl group at the 5-position of the isoquinoline structure. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H6ClNC_9H_6ClN with a molecular weight of approximately 179.60 g/mol. The presence of the chlorine atom influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC9H6ClNC_9H_6ClN
Molecular Weight179.60 g/mol
StructureStructure

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic effects, particularly in cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as:

  • Cyclooxygenases (COX) : Involved in inflammatory processes.
  • Protein Kinases : Key regulators in cell signaling pathways.

The inhibition of these enzymes can lead to significant alterations in cellular functions and has implications for treating diseases such as cancer and arthritis.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrated efficacy in inhibiting tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : Reduces inflammation by modulating cytokine production.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry found that this compound inhibited the proliferation of breast cancer cells through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Research : In a study on inflammatory bowel disease published in Pharmacology Research, the compound reduced levels of inflammatory markers (TNF-alpha and IL-6) in animal models, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Evaluation : A recent investigation reported in Microbial Drug Resistance demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Key Features Biological Activity
Isoquinolin-5-olLacks halogen substituentsLimited antimicrobial properties
8-Bromoisoquinolin-5-olContains bromine instead of chlorineHigher binding affinity to certain enzymes
8-Iodoisoquinolin-5-olContains iodine; higher molecular weightEnhanced reactivity but different pharmacological profile

Properties

IUPAC Name

8-chloroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXRRNWUYHYOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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